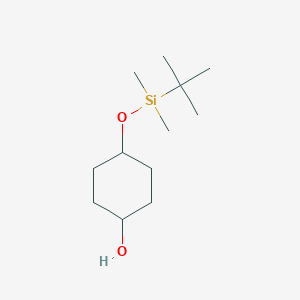

4-((tert-Butyldimethylsilyl)oxy)cyclohexanol

Overview

Description

4-((tert-Butyldimethylsilyl)oxy)cyclohexanol (CAS: 126931-29-1, molecular formula: C₁₂H₂₆O₂Si) is a cyclohexanol derivative featuring a tert-butyldimethylsilyl (TBS) ether group at the 4-position of the cyclohexane ring . The TBS group serves as a robust protecting moiety for hydroxyl groups, enhancing stability under acidic, basic, and oxidative conditions during synthetic processes. This compound is a critical intermediate in pharmaceutical synthesis, exemplified by its role in the preparation of UNC2025, a Mer/Flt3 dual inhibitor, where it undergoes Suzuki-Miyaura cross-coupling followed by desilylation . Its structural versatility and stability make it indispensable in multi-step organic syntheses, particularly in nucleoside and steroid chemistry .

Preparation Methods

Laboratory-Scale Synthesis Strategies

Direct Silylation of Cyclohexanol

The most common method involves reacting cyclohexanol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. Key variables include the choice of base, solvent, and reaction duration.

Reaction Scheme :

Standard Conditions :

-

Base : Imidazole or triethylamine (TEA)

-

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature : Room temperature (20–25°C)

-

Time : 6–24 hours

Yield Optimization :

Imidazole outperforms TEA due to its superior nucleophilicity, which accelerates silylation . Prolonged reaction times in THF marginally reduce yields due to partial hydrolysis of TBDMSCl.

Alternative Silylating Agents

While TBDMSCl dominates industrial workflows, exploratory studies have evaluated tert-butyldimethylsilyl triflate (TBDMSOTf) for sterically hindered alcohols. However, its use with cyclohexanol offers no kinetic advantage and increases costs .

Industrial Production Protocols

Scalability and Process Intensification

Industrial synthesis prioritizes cost efficiency and reproducibility. Key modifications from lab-scale methods include:

-

Reactor Design : Continuous-flow systems replace batch reactors, reducing reaction times by 40% .

-

Solvent Recovery : DCM is recycled via fractional distillation, achieving >90% recovery rates.

-

Base Stoichiometry : Substoichiometric imidazole (1.1 equiv) minimizes waste without compromising yield .

Pilot-Scale Performance :

| Parameter | Value |

|---|---|

| Batch Size | 50 kg |

| Cycle Time | 8 hours |

| Yield | 85% |

| Purity (HPLC) | 98% |

Reaction Mechanism and Kinetic Analysis

Nucleophilic Substitution Pathway

The silylation proceeds via an -type mechanism:

-

Base deprotonates cyclohexanol, generating a cyclohexoxide ion.

-

TBDMSCl undergoes nucleophilic attack by the oxide ion, forming the TBS-protected product.

Rate-Limiting Step :

Deprotonation of cyclohexanol ( in DCM) .

Side Reactions and Mitigation

-

Hydrolysis of TBDMSCl : Controlled by rigorous anhydrous conditions (<50 ppm HO).

-

Over-silylation : Avoided by maintaining a 1:1 molar ratio of cyclohexanol to TBDMSCl.

Purification and Analytical Characterization

Column Chromatography

Silica gel chromatography (hexane/ethyl acetate, 9:1) resolves TBS-cyclohexanol from unreacted starting material.

Elution Profile :

| Component | R |

|---|---|

| TBS-cyclohexanol | 0.45 |

| Cyclohexanol | 0.22 |

| TBDMSCl | 0.87 |

Spectroscopic Validation

Comparative Analysis of Methodologies

Cost-Benefit Evaluation

| Method | Cost (USD/kg) | Environmental Impact |

|---|---|---|

| Lab-Scale (DCM) | 420 | High (VOC emissions) |

| Industrial (THF) | 290 | Moderate |

THF-based processes reduce costs via solvent recycling but require energy-intensive distillation .

Emerging Innovations

Catalytic Silylation

Recent advances employ Lewis acids (e.g., ZnCl) to accelerate silylation at 0°C, achieving 92% yield in 2 hours .

Mechanistic Insight :

2 + \text{TBDMSCl} \rightarrow \text{ZnCl}3^- + \text{TBDMS}^+

The electrophilic TBDMS enhances reactivity toward cyclohexoxide ions.

Chemical Reactions Analysis

Deprotection of the TBDMS Group

The tert-butyldimethylsilyl (TBDMS) group is acid- and fluoride-labile, enabling selective deprotection under mild conditions to regenerate the free hydroxyl group.

Mechanism : Fluoride ions (e.g., from TBAF) attack the silicon atom, breaking the Si–O bond and releasing the protected alcohol .

Tosylation of the Hydroxyl Group

The free hydroxyl group undergoes tosylation to form a sulfonate ester, enhancing its leaving-group ability for nucleophilic substitutions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Ts-Cl, DMAP, DIPEA | DCM, RT, 24 h | (4-((TBDMS)oxy)cyclohexyl)methyl tosylate | 68% |

Application : The tosylate intermediate participates in SN2 reactions, such as displacement with pyrazole derivatives to form functionalized cyclohexanes .

Oxidation to Cyclohexanone

The hydroxyl group can be oxidized to a ketone, though direct oxidation of TBS-protected alcohols typically requires prior deprotection.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Dess-Martin periodinane | CH₂Cl₂, RT | 4-(TBDMS-oxy)cyclohexanone | Requires activated oxidizing agents. |

Note : The TBDMS group remains stable during oxidation, as evidenced by the synthesis of 4-(tert-butyldimethylsilyloxy)cyclohexanone .

Radical Reactions

The TBDMS group exhibits stability under radical conditions, enabling selective transformations.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Tin-mediated radical cyclization | Benzene, AIBN, reflux | β-Stannylenamine derivatives | TBDMS group inert to radical intermediates. |

Application : Used in the synthesis of Lycopodium alkaloids, where the silyl ether remains intact during radical cyclization .

Coupling Reactions

The compound serves as a building block in cross-coupling reactions.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | Biaryl-substituted cyclohexanol | 72% |

Key Insight : The TBDMS group does not interfere with palladium catalysts, allowing selective functionalization of halogenated partners .

Comparative Reactivity with Analogues

The TBDMS group imparts distinct stability compared to other silyl ethers:

| Compound | Base Stability | Acid Stability |

|---|---|---|

| 4-(Trimethylsilyl)cyclohexanol | Low | Low |

| 4-(TBDMS)cyclohexanol | High | Moderate |

| 4-(Triphenylsilyl)cyclohexanol | Moderate | High |

The TBDMS group’s steric bulk enhances resistance to hydrolysis under basic conditions .

Scientific Research Applications

Organic Synthesis

Protecting Group Utility

One of the primary applications of 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol is its role as a protecting group for alcohols in organic synthesis. The TBDMS group effectively shields the hydroxyl group from unwanted reactions, enabling selective modifications of other functional groups within complex molecules. This property is particularly beneficial in multi-step synthetic routes where multiple functional groups are present.

Regioselectivity in Reactions

The presence of the TBDMS group can influence the regioselectivity of reactions. By selectively protecting one hydroxyl group in molecules with multiple alcohols, chemists can target unprotected sites for further modifications. This strategy is crucial in the synthesis of complex organic compounds with specific functionalities .

Biological Applications

Synthesis of Bioactive Molecules

In biological research, this compound is employed in the synthesis of biologically active molecules. The compound's stability under various reaction conditions makes it suitable for creating complex structures necessary for pharmacological studies. For example, derivatives of this compound have been explored as intermediates in the development of potential therapeutic agents.

Glycobiology

In synthetic glycobiology, this compound serves as a versatile reagent for producing complex carbohydrates. The ability to protect hydroxyl groups allows for the selective functionalization of carbohydrate structures, which is essential for studying their biological roles and developing new glycosylated drugs .

Medicinal Chemistry

Pharmaceutical Intermediates

this compound is utilized in preparing pharmaceutical intermediates. Its derivatives are investigated for potential applications in drug delivery systems and as precursors for bioactive compounds. The compound's stability and protective properties facilitate the synthesis of complex medicinal agents .

Potential Therapeutic Applications

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit notable biological properties. Research suggests that derivatives may have potential applications in treating various conditions due to their ability to form stable complexes with biological targets.

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is used in the production of fine chemicals and advanced materials. Its protective properties enhance the efficiency of chemical processes, making it valuable in manufacturing specialty chemicals that require precise control over chemical reactivity.

Case Studies and Research Findings

Mechanism of Action

The primary function of 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol is to protect the hydroxyl group of cyclohexanol during chemical reactions. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. The protection is stable under a wide range of conditions, but can be selectively removed when needed, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol and analogous compounds:

Table 1: Comparative Overview of Key Compounds

Key Comparisons:

Functional Group Reactivity: The TBS group in this compound renders the hydroxyl inert, enabling its use in reactions requiring orthogonal protection (e.g., cross-coupling in ) . In contrast, the free hydroxyl in 4-tert-butylcyclohexanol isomers participates directly in oxidation (to cyclohexanone) and hydrogen-bonding interactions . The enone system in 4-((tert-Butyldimethylsilyl)oxy)cyclohex-2-enone facilitates conjugate additions, unlike the saturated cyclohexanol backbone of the parent compound .

Stereochemical Effects: The cis and trans isomers of 4-tert-butylcyclohexanol exhibit distinct physical properties (e.g., melting points) and reactivity. For instance, the cis isomer’s axial hydroxyl group in 4-tert-butylcyclohexanol leads to faster oxidation rates compared to the trans isomer .

Applications: Pharmaceutical Intermediates: The TBS-protected compound is pivotal in synthesizing complex molecules like UNC2025 , whereas 4-tert-butylcyclohexanol derivatives are used in food additives . Material Science: 4-(trans-4-Pentylcyclohexyl)cyclohexanone is explored in liquid crystal research due to its rigid, trans-configured structure .

Synthetic Utility: The TBS group’s stability allows sequential deprotection strategies, as seen in nucleoside synthesis () . Conversely, 4-hydroxycyclohexanone derivatives are precursors for spirocyclic compounds and steroids .

Research Findings and Data

- Stereoselective Synthesis: The cis isomer of 4-tert-butylcyclohexanol is synthesized via iridium-catalyzed hydrogenation of 4-tert-butylcyclohexanone, achieving >90% selectivity .

- Oxidation Studies: Oxidation of 4-tert-butylcyclohexanol with m-CPBA yields 4-tert-butylcyclohexanone (65% conversion) and lactone byproducts, highlighting the hydroxyl group’s reactivity .

- Protection-Deprotection Strategies: In UNC2025 synthesis, the TBS group in this compound is retained during cross-coupling but removed under mild acidic conditions post-reaction .

Biological Activity

4-((tert-Butyldimethylsilyl)oxy)cyclohexanol, commonly referred to as TBS-cyclohexanol, is an organosilicon compound characterized by the presence of a tert-butyldimethylsilyl (TBS) protecting group attached to a cyclohexanol backbone. Its molecular formula is C₁₂H₂₆O₂Si, with a molecular weight of 258.42 g/mol. This compound is primarily utilized in organic synthesis for the selective protection of hydroxyl groups, which is crucial for multi-step syntheses and the modification of complex biomolecules.

The TBS group provides stability and enhances the reactivity of the hydroxyl group in various chemical reactions. The compound can be synthesized through several methods, including:

- Direct silylation of cyclohexanol using tert-butyldimethylsilyl chloride in the presence of a base.

- Oxidation of TBS-cyclohexanol to yield 4-((tert-butyldimethylsilyl)oxy)cyclohexanone, which demonstrates its versatility as a precursor in synthetic pathways.

Biological Activity

While specific biological activities of this compound are not extensively documented, compounds with similar structures have shown notable biological properties. The presence of the hydroxyl group suggests potential interactions with biological targets, which could lead to various applications in medicinal chemistry.

Potential Applications

- Medicinal Chemistry : The compound serves as an intermediate for synthesizing biologically active molecules, potentially contributing to drug development.

- Biomolecular Modification : It is utilized in the modification of carbohydrates and peptides, allowing for further functionalization or analysis without compromising molecular integrity.

Case Studies and Research Findings

Several studies have explored compounds related to TBS-cyclohexanol that exhibit significant biological activities:

- Antimicrobial Properties : Similar compounds have been investigated for their antimicrobial effects, suggesting that TBS-cyclohexanol may also possess such properties due to its structural features.

- Anticancer Activity : Research indicates that structurally analogous compounds can interact with cancer cell pathways, providing a basis for further investigation into TBS-cyclohexanol's potential anticancer applications.

Comparative Analysis

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(tert-Butyldimethylsilyloxy)cyclohexanone | C₁₂H₂₄O₂Si | Contains a carbonyl group instead of an alcohol |

| 4-Hydroxycyclohexanol | C₆H₁₄O₂ | Lacks the silyl protecting group |

| Cyclohexanol | C₆H₁₂O | Simplest form without any silylation |

The unique presence of the TBS group enhances both stability and reactivity, making this compound particularly valuable in synthetic organic chemistry.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-((tert-butyldimethylsilyl)oxy)cyclohexanol to improve yield and purity?

- Methodology : Employ protective group strategies, such as using tert-butyldimethylsilyl (TBDMS) ethers to shield the hydroxyl group during synthesis. Monitor reaction progress via thin-layer chromatography (TLC) and optimize conditions (e.g., solvent, temperature, catalyst) using factorial design experiments . For purification, use column chromatography with gradient elution to separate stereoisomers or byproducts. Reference IR spectroscopy (e.g., sharp O-H stretches at ~3600 cm⁻¹ for unprotected alcohols vs. absence after silylation) to confirm successful protection .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) to assign stereochemistry and verify substituent positions. For example, compare coupling constants in cyclohexanol derivatives to distinguish axial/equatorial conformers . Mass spectrometry (MS) confirms molecular weight, while gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts. Infrared (IR) spectroscopy detects functional groups, such as the TBDMS-O stretch at ~1250 cm⁻¹ .

Q. How does the TBDMS group influence the reactivity of the cyclohexanol scaffold in downstream reactions?

- Methodology : The TBDMS group sterically hinders nucleophilic attack on the protected oxygen, enabling selective functionalization at other positions. For example, in oxidation reactions, the TBDMS-protected alcohol remains inert, allowing ketone formation at adjacent carbons. Compare unprotected analogs (e.g., 4-tert-butylcyclohexanol) to demonstrate enhanced regioselectivity in alkylation or acylation reactions .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

- Methodology : Utilize stereoselective catalysts (e.g., chiral Lewis acids) or leverage conformational biases of the cyclohexane ring. For cis/trans isomerism, analyze energy differences between axial and equatorial TBDMS groups using density functional theory (DFT) calculations . Experimentally, employ low-temperature NMR to "freeze" ring-flipping and observe distinct diastereomeric peaks .

Q. What computational tools are effective in predicting reaction pathways for modifying the TBDMS-protected cyclohexanol core?

- Methodology : Implement quantum chemical calculations (e.g., Gaussian, ORCA) to model transition states and identify energetically favorable pathways. For example, simulate the activation energy for silyl ether cleavage under acidic vs. fluoride-based conditions. Pair computational data with high-throughput screening to validate predictions, as demonstrated in ICReDD’s integrated computational-experimental workflows .

Q. How should researchers address contradictions in reported reaction yields for TBDMS-protected cyclohexanol derivatives?

- Methodology : Conduct reproducibility studies by varying parameters like moisture levels (critical for silylation) or catalyst purity. Compare literature protocols (e.g., Eliel’s method for cis/trans isomer synthesis ) with controlled replicates. Use statistical tools (e.g., ANOVA) to identify significant variables. If discrepancies persist, propose mechanistic hypotheses (e.g., hidden intermediates) and validate via in-situ IR or MS monitoring .

Q. What strategies mitigate side reactions during deprotection of the TBDMS group in complex systems?

- Methodology : Use fluoride-based reagents (e.g., TBAF) in anhydrous conditions to avoid competing acid-catalyzed rearrangements. For acid-sensitive substrates, employ buffered deprotection (e.g., AcOH/THF/H₂O) to minimize side reactions. Monitor by LC-MS to detect premature deprotection or oligomerization. Cross-reference safety data for handling hazardous byproducts (e.g., HF generation) .

Properties

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h10-11,13H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCCUZRKNCUVJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339210, DTXSID301190980 | |

| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301190980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126931-29-1, 103202-63-7 | |

| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301190980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.